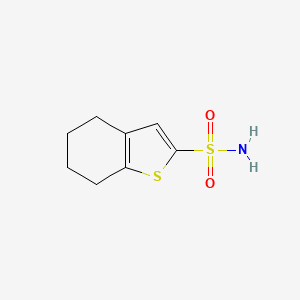

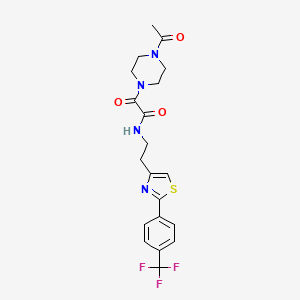

![molecular formula C16H13N3 B2702126 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 840479-14-3](/img/structure/B2702126.png)

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .Physical And Chemical Properties Analysis

Indolo[2,3-b]quinoxaline derivatives exhibit a wide range of interesting biologic properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine .Scientific Research Applications

Synthesis and Chemical Reactions

6H-Indolo[2,3-b]quinoxalines, including 6,7-dimethyl variants, are synthesized through condensation processes involving isatin and 5-nitroisatin with o-phenylenediamine. These compounds can undergo various chemical reactions, such as alkylation, to form quaternary salts, which are further converted to perchlorates and oxidized. The structure of these compounds is typically confirmed using IR and NMR spectra and elemental analyses (Shulga & Shulga, 2020).

Antiviral Applications

Certain derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated potent antiviral activity against viruses like herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). The mechanism of antiviral action involves DNA intercalation, disrupting vital steps for viral uncoating (Harmenberg et al., 1991).

Drug-DNA Interaction Studies

Studies using NMR have been conducted to understand the interactions between 6H-indolo[2,3-b]quinoxaline derivatives and DNA, particularly focusing on their binding and intercalation properties. These studies have provided insights into the base-specific interactions and drug-induced changes in DNA structure (Patel, Bergman, & Gräslund, 1991).

Electronic and Optical Properties

Research on triarylamines based on 6H-indolo[2,3-b]quinoxaline has explored their electronic absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds exhibit varying emission spectra depending on the nature of the peripheral amines, contributing to their potential applications in electronics and photonics (Thomas & Tyagi, 2010).

Anticancer Research

Derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and studied for their potential as anticancer agents. These compounds act as DNA intercalators, and some derivatives have shown significant activity against cancer cell lines like human leukemia (HL-60). Quantitative structure-activity relationship (QSAR) studies suggest that certain structural modifications can enhance cytotoxic potency (Moorthy, Karthikeyan, & Trivedi, 2010).

Photostability and Therapeutic Potential

Studies on the thermal stability of the 6H-indolo[2,3-b]quinoxaline-DNA complex have been crucial in understanding the anticancer, antiviral, and other pharmacological activities of these compounds. The stability depends on substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).

Applications in Organic Electronics

Research has been conducted on indoloquinoxaline derivatives containing bulky polyaromatic hydrocarbons, focusing on their synthesis, optical spectra, and electroluminescence. These studies explore their potential applications in organic electronics, particularly as materials in organic light-emitting diodes (OLEDs) (Tyagi, Venkateswararao, & Thomas, 2011).

Mechanism of Action

Target of Action

The primary target of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities due to its ability to intercalate into the DNA helix .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix, disrupting processes vital for DNA replication .

Biochemical Pathways

The intercalation of this compound into the DNA helix affects the biochemical pathways involved in DNA replication . This disruption can lead to downstream effects such as the inhibition of cell division and growth, contributing to its antiviral and antitumor activities .

Pharmacokinetics

Its high thermal stability and solubility suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in the death of tumor cells or the inhibition of viral replication, contributing to its antitumor and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances its thermal stability significantly . Furthermore, its stability and solubility can be influenced by the solvent used, as indicated by its high solubility in acetonitrile .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The mechanism of pharmacological action exerted by 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline and its derivatives is predominantly DNA intercalation . This intercalation disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Cellular Effects

This compound has been shown to inhibit the release of reactive oxygen species from human neutrophils . This inhibition is not achieved through direct oxygen radical scavenger activity of this compound, and the compound has no immediate effects on the activity of the assembled oxidase .

Molecular Mechanism

The mechanism of antiviral and cytotoxic activity of this compound involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication . This intercalation is predominantly the mechanism of pharmacological action exerted by these compounds .

Temporal Effects in Laboratory Settings

The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities . This thermal stability depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Properties

IUPAC Name |

6,7-dimethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGOQFOGBFURFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

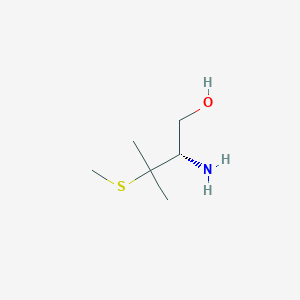

![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2702044.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)

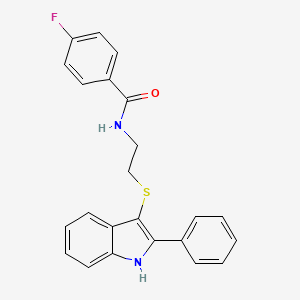

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2702050.png)

![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2702056.png)

![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)

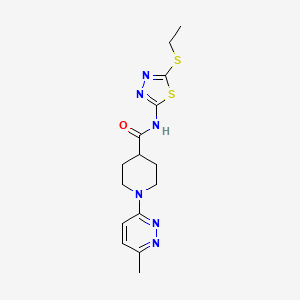

![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)

![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)

![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)